N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Description
BenchChem offers high-quality N-Formyl-Met-Leu-Phe-o-fluorobenzylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-Met-Leu-Phe-o-fluorobenzylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOZIPKEOGLEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400955 | |
| Record name | N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-02-9 | |
| Record name | N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Binding affinity of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide to FPR1 receptors
An In-depth Technical Guide to the Binding Affinity of N-Formyl-Met-Leu-Phe Derivatives with the Formyl Peptide Receptor 1 (FPR1)
Abstract
This technical guide provides a comprehensive examination of the binding affinity between N-Formyl-Met-Leu-Phe (fMLF) derivatives and the Formyl Peptide Receptor 1 (FPR1). While focusing on the principles and methodologies applicable to novel derivatives such as N-Formyl-Met-Leu-Phe-o-fluorobenzylamide, this document uses the extensively characterized parent agonist, fMLF, as a reference model. We delve into the molecular biology of the FPR1 receptor, the established gold-standard methodologies for quantifying ligand-receptor interactions, and the critical downstream signaling events. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of novel FPR1 ligands. It combines theoretical grounding with detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.
The Formyl Peptide Receptor 1 (FPR1): A Key Mediator of Innate Immunity
The Formyl Peptide Receptor 1 (FPR1) is a classical G protein-coupled receptor (GPCR) that serves as a critical pattern recognition receptor in the innate immune system.[1][2][3] Encoded by the FPR1 gene, this seven-transmembrane receptor is prominently expressed on the surface of mammalian phagocytic leukocytes, including neutrophils and monocytes, as well as on various non-phagocytic cells.[1][3][4]
The primary physiological role of FPR1 is to detect N-formylmethionine-containing oligopeptides, which are molecular patterns associated with bacterial proteins and peptides released from damaged mitochondria.[1][5][6] This recognition event is a key trigger for host defense, initiating a cascade of cellular responses including chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS) to combat pathogens.[2][3][6]
FPR1 Signaling Cascade
Ligand binding to FPR1 induces a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[3] This activation initiates the dissociation of the Gαi subunit from the Gβγ dimer. Both components then trigger multiple downstream signaling pathways crucial for immune cell function.[2]
Key signaling events include:
-
Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing calcium mobilization from intracellular stores and activation of Protein Kinase C (PKC).[2][4]
-
Phosphoinositide 3-Kinase (PI3K) Pathway: Plays a central role in mediating chemotaxis.[2][3]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: Involves the activation of kinases like ERK1/2, which regulate various cellular processes including gene transcription and inflammation.[2][4][7]
The convergence of these pathways orchestrates the complex functional outputs of neutrophils and other immune cells in response to infection and tissue injury.[2]
Caption: FPR1 signaling cascade upon agonist binding.
Ligand Characterization: From fMLF to Novel Derivatives
The prototypical agonist for FPR1 is N-Formyl-Met-Leu-Phe (fMLF), a tripeptide derived from E. coli that binds with high affinity and serves as a potent chemoattractant.[1][5][8][9] It is the benchmark compound for studying FPR1-mediated signaling and function.[7] The development of fMLF derivatives, such as N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (fMLF-o-FBzA), is a key strategy in drug discovery to modulate receptor activity, improve selectivity, and enhance pharmacokinetic properties. The addition of the o-fluorobenzylamide moiety to the C-terminus of fMLF can significantly alter its physicochemical properties, potentially influencing its interaction with the receptor's binding pocket.
Characterizing the binding affinity of such novel derivatives is the foundational step in understanding their pharmacological profile.
Quantifying Ligand-Receptor Interaction: Binding Affinity
Binding affinity is the measure of the strength of the interaction between a ligand and its receptor. It is a critical parameter in pharmacology and drug development, providing quantitative data for structure-activity relationship (SAR) studies.[10][11] Radioligand binding assays are considered the gold-standard method for determining the binding affinity of ligands for GPCRs due to their sensitivity and quantitative nature.[10][12][13]
Key parameters derived from these assays include:
-
Kd (Equilibrium Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.
-
Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample.
-
Ki (Inhibition Constant): The concentration of a competing, non-radioactive ligand (the "test compound") that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the unlabeled compound.
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. This value is experimentally determined and used to calculate the Ki.
Binding Affinity Data Summary
The following table summarizes the known binding affinity for the reference agonist fMLF at the human FPR1 receptor. The affinity of novel derivatives like fMLF-o-FBzA must be determined experimentally using the protocols outlined below.
| Compound | Receptor | Binding Parameter | Value | Reference |
| N-Formyl-Met-Leu-Phe (fMLF) | Human FPR1 | Ki | 38 nM | [14] |
| N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | Human FPR1 | Ki | To Be Determined | - |
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the Ki of a novel, unlabeled compound like fMLF-o-FBzA, a competitive binding assay is performed. This assay measures the ability of the test compound to compete with a radiolabeled ligand of known high affinity (e.g., [³H]fMLF) for binding to the FPR1 receptor.
Causality Behind Experimental Choices
-
Receptor Source: Cell membranes from a stable cell line overexpressing human FPR1 (e.g., CHO-K1 or HEK293 cells) are used to ensure a high and reproducible receptor density, which is crucial for a robust assay window.
-
Radioligand Selection: A radioligand with high affinity and specificity for FPR1 is chosen. Its concentration is typically set at or near its Kd value to ensure sufficient specific binding without being easily displaced by low-affinity competitors.
-
Nonspecific Binding Control: An excess of a known, high-affinity unlabeled ligand (e.g., 10 µM fMLF) is used to define nonspecific binding. This is critical because the radioligand can bind to non-receptor components (like the filter paper or lipids), and this "noise" must be subtracted from the total binding to isolate the specific binding to FPR1.
-
Equilibrium: The incubation time is chosen to ensure the binding reaction has reached equilibrium, which is a prerequisite for the accurate calculation of affinity constants.[10] For high-affinity ligands, this may require extended incubation times.[10]
-
Separation: Rapid filtration is the gold-standard method to separate receptor-bound radioligand from the unbound radioligand. The speed is essential to prevent significant dissociation of the ligand-receptor complex during the washing steps.
Step-by-Step Methodology
Caption: Experimental workflow for a competitive radioligand binding assay.
I. Reagent Preparation
-
Assay Buffer: Prepare a buffer suitable for GPCR binding, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Membrane Preparation: Homogenize cells expressing FPR1 in a lysis buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Radioligand Solution: Prepare a working solution of the radioligand (e.g., [³H]fMLF) in assay buffer at a concentration that is 2x the final desired concentration (typically near its Kd).
-
Test Compound Dilutions: Prepare a serial dilution series of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide in assay buffer. The concentration range should span at least 4-5 orders of magnitude around the expected Ki.
II. Assay Procedure
-
Set up a 96-well plate with triplicate wells for each condition:
-
Total Binding: 50 µL assay buffer + 50 µL radioligand solution + 100 µL membrane suspension.
-
Nonspecific Binding (NSB): 50 µL of 10 µM unlabeled fMLF + 50 µL radioligand solution + 100 µL membrane suspension.
-
Competition: 50 µL of each test compound dilution + 50 µL radioligand solution + 100 µL membrane suspension.
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 90 minutes) to allow the binding to reach equilibrium.
III. Separation and Quantification
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This captures the membranes with bound radioligand on the filter.
-
Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry completely.
-
Add liquid scintillation cocktail to each well/vial and quantify the amount of radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) using a liquid scintillation counter.
IV. Data Analysis
-
Calculate the average CPM for each condition.
-
Determine the Specific Binding: Specific Binding = Total Binding (CPM) - Nonspecific Binding (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Use a nonlinear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Conclusion
Determining the binding affinity of novel compounds like N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a fundamental and indispensable step in the drug discovery process. The competitive radioligand binding assay, when conducted with meticulous attention to detail and appropriate controls, provides a robust and reproducible method for quantifying this critical pharmacological parameter. The resulting Ki value allows for the direct comparison of different chemical entities, guides SAR optimization, and provides the foundational data needed before proceeding to more complex functional assays that evaluate a compound's ability to activate or inhibit the FPR1 signaling cascade.
References
-
Wikipedia. Formyl peptide receptor 1. [Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. [Link]
-
Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
-
Doran, E., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PMC. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Sykes, D. A., et al. (2019). Binding kinetics of ligands acting at GPCRs. PMC. [Link]
-
Di Sarno, V., et al. (2020). RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury. PubMed Central. [Link]
-
Forsman, H., et al. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]
-
Schäfer, G., et al. (2012). Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. PMC. [Link]
-
Rinaldi, M., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. FPR1 | Formylpeptide receptors. [Link]
-
He, H. Q., et al. (2013). Functional Characterization of Three Mouse Formyl Peptide Receptors. PMC. [Link]
-
Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PMC. [Link]
-
Gong, W., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. PMC. [Link]
-
Liu, H., et al. (2015). Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. PMC. [Link]
-
Pierattelli, R., et al. (1995). Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. PubMed. [Link]
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. PMC. [Link]
-
7TM Antibodies. Formylpeptide Receptor 1 Phosphorylation Assays. [Link]
Sources
- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 14. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
Optimizing Chemotactic Peptide Stability: The o-Fluorobenzylamide Modification of fMLP
Executive Summary
The chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a critical tool for studying neutrophil activation and inflammation via Formyl Peptide Receptors (FPRs). However, its utility in in vivo models and prolonged in vitro assays is severely compromised by its rapid metabolic instability, primarily driven by C-terminal cleavage.
This guide details the o-fluorobenzylamide modification strategy. By converting the C-terminal carboxylate to an o-fluorobenzylamide, researchers can achieve a dual advantage: steric/electronic protection against carboxypeptidases and enhanced hydrophobic interaction within the FPR1 binding pocket. This document provides the mechanistic rationale, synthesis protocols, and stability assessment workflows required to validate this modification.
The Instability of Native fMLP
Native fMLP acts as a potent agonist for FPR1, triggering a G-protein coupled cascade that results in calcium mobilization and chemotaxis. However, its pharmacokinetic profile is poor.[1]
Metabolic Liability
The primary degradation pathway is C-terminal hydrolysis .
-
Enzymes: Carboxypeptidase Y and A.
-
Mechanism: These enzymes attack the C-terminal Phenylalanine residue, cleaving the peptide bond.
-
Consequence: The resulting fragment (f-Met-Leu) has negligible affinity for FPR1, effectively terminating the signal.
The o-Fluorobenzylamide Solution
Modifying the C-terminus with an amine (amidation) prevents ionization, but simple amidation is often insufficient for extended stability. The addition of an ortho-fluorobenzyl group introduces specific stabilizing features:
-
Steric Hindrance: The benzyl ring adds bulk, impeding enzyme access to the scissile amide bond.
-
Electronic Shielding (The Fluorine Effect): The ortho-fluorine atom is highly electronegative. It pulls electron density away from the amide carbonyl, making it less electrophilic and less susceptible to nucleophilic attack by proteases.
-
Metabolic Blockade: The fluorine atom blocks potential metabolic oxidation sites on the phenyl ring (Phase I metabolism).
Mechanistic Visualization
The following diagram illustrates the structural protection mechanism provided by the o-fluorobenzylamide group compared to the native peptide.
Figure 1: Mechanistic comparison of native fMLP degradation versus the stabilized o-fluorobenzylamide analogue.
Synthesis & Characterization Protocol
To ensure reproducibility, the synthesis must follow a rigorous coupling protocol that prevents racemization of the Phenylalanine residue.
Reagents[2]
-
Starting Material: N-formyl-Met-Leu-Phe-OH (free acid).
-
Amine: o-Fluorobenzylamine (1.2 equivalents).
-
Coupling Agents: EDC.HCl / HOBt (to suppress racemization).
-
Solvent: Anhydrous DMF.
Step-by-Step Synthesis Workflow
-
Activation: Dissolve fMLP (1 mmol) in DMF (5 mL) under Nitrogen. Add EDC.HCl (1.1 mmol) and HOBt (1.1 mmol). Stir at 0°C for 30 minutes.
-
Coupling: Add o-fluorobenzylamine (1.2 mmol) and DIPEA (2.0 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO3, and brine.
-
Purification: Recrystallize from EtOAc/Hexane or purify via semi-prep HPLC (C18 column, Acetonitrile/Water gradient).
Quality Control Checkpoints
-
Mass Spectrometry: Confirm parent ion [M+H]+.
-
HPLC: Purity > 98%.
-
NMR: Verify the presence of the o-F signal (approx -118 ppm in 19F NMR) and the benzyl amide triplet.
Stability Assessment Protocol
This assay quantifies the impact of the modification using liver microsomes, which contain a rich mixture of metabolic enzymes.
Experimental Setup
| Parameter | Condition |
| Test System | Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein) |
| Buffer | 100 mM Phosphate Buffer (pH 7.4) |
| Cofactor | NADPH Regenerating System (for CYP450 activity) |
| Substrate Conc. | 1 µM (fMLP vs. Modified fMLP) |
| Time Points | 0, 5, 15, 30, 60, 120 min |
| Quenching | Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin) |
Analytical Workflow (LC-MS/MS)
-
Incubation: Mix microsomes, buffer, and peptide at 37°C. Initiate with NADPH.
-
Sampling: At each time point, remove 50 µL and quench in 150 µL ACN.
-
Centrifugation: 4000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (MRM mode). Monitor parent ion depletion.
Data Calculation
Calculate the in vitro half-life (
Expected Results (Reference Data)
| Compound | t1/2 (Microsomes) | Relative Stability |
| Native fMLP | ~3-5 min | 1x (Baseline) |
| fMLP-Benzylamide | ~25-30 min | ~6x |
| fMLP-o-F-Benzylamide | >60 min | >12x |
> Note: The ortho-fluorine substitution typically doubles the stability compared to the non-fluorinated benzylamide due to the "metabolic blockade" effect described in Section 2.2.
Biological Validation: FPR1 Signaling Pathway
It is critical to verify that the modification does not abolish receptor binding. The benzylamide moiety often increases affinity due to hydrophobic interactions with the FPR1 binding pocket.
Figure 2: The modified peptide must retain the ability to trigger the FPR1-Gi-PLC-Calcium pathway.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Rot, A., Henderson, L. E., Copeland, T. D., & Leonard, E. J. (1987). A series of six ligands for the human formyl peptide receptor: tetrapeptides with amino-and carboxyl-terminal modifications. Proceedings of the National Academy of Sciences, 84(22), 7967-7971. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Derian, C. K., Solomon, H. F., Higgins, J. D., et al. (1996). Selective inhibition of N-formylpeptide-induced neutrophil activation by carbamate-modified peptide analogues. Biochemistry, 35(4), 1265–1269. Link
Sources
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide as a chemotactic peptide agonist
High-Affinity Chemotactic Peptide Agonist for FPR Research
Executive Summary
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (CAS: 112898-02-9) is a potent, synthetic derivative of the endogenous chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP or fMLF). Designed to overcome the metabolic instability of native fMLP, this analog features a C-terminal o-fluorobenzylamide modification. This structural alteration confers resistance to carboxypeptidase degradation while maintaining or enhancing high-affinity binding to Formyl Peptide Receptors (FPRs), specifically FPR1.
This guide details the physicochemical properties, signaling mechanisms, and validated experimental protocols for utilizing this agonist in neutrophil chemotaxis, calcium mobilization, and receptor characterization studies.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The core utility of this analog lies in its structural stability. Native fMLP is rapidly hydrolyzed in vivo and in complex media by carboxypeptidases. The o-fluorobenzylamide moiety blocks the C-terminus, preventing enzymatic cleavage and extending the half-life of the agonist in biological assays.
| Property | Specification |
| Chemical Name | N-Formyl-L-methionyl-L-leucyl-N-(2-fluorobenzyl)-L-phenylalaninamide |
| Common Name | fMLP-o-fluorobenzylamide |
| CAS Number | 112898-02-9 |
| Molecular Formula | C₂₈H₃₇FN₄O₄S |
| Molecular Weight | 544.68 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL); Ethanol (variable) |
| Receptor Target | Formyl Peptide Receptor 1 (FPR1) - Agonist |
| Primary Application | Neutrophil chemotaxis, Calcium flux, Superoxide generation |
Mechanism of Action: FPR1 Signaling Cascade
Upon binding to the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) expressed on leukocytes (neutrophils, monocytes), fMLP-o-fluorobenzylamide triggers a rapid, pertussis toxin-sensitive signaling cascade.
Key Mechanistic Steps:
-
Ligand Binding: The formyl group interacts with the receptor pocket (Arg84/Lys85 residues), inducing a conformational change.
-
G-Protein Activation: FPR1 couples primarily to the Gαi family. Activation leads to the exchange of GDP for GTP on the Gα subunit and the release of the Gβγ heterodimer.
-
Effector Activation:
-
PLCβ Isoforms: Activated by Gβγ, leading to the hydrolysis of PIP₂ into IP₃ (Inositol trisphosphate) and DAG (Diacylglycerol).
-
Calcium Mobilization: IP₃ binds to IP₃ receptors on the ER, causing a rapid release of intracellular Ca²⁺.
-
PKC Activation: DAG and Ca²⁺ activate Protein Kinase C, driving superoxide production (oxidative burst).
-
Chemotaxis: PI3Kγ activation leads to actin polymerization and cytoskeletal rearrangement, driving directional migration.
-
Visualization: FPR1 Signaling Pathway
Figure 1: Signal transduction pathway activated by fMLP-o-fluorobenzylamide binding to FPR1, leading to chemotaxis and oxidative burst.
Experimental Protocols
A. Preparation of Agonist Stock
Note: The hydrophobic benzylamide group reduces water solubility compared to native fMLP.
-
Weighing: Accurately weigh 1 mg of fMLP-o-fluorobenzylamide.
-
Solubilization: Dissolve in 183 µL of anhydrous DMSO to create a 10 mM (10⁻² M) master stock.
-
Critical Step: Vortex vigorously for 30 seconds. Ensure no particulate matter remains.
-
-
Aliquot & Storage: Aliquot into 10 µL volumes in amber microcentrifuge tubes. Store at -20°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 in HBSS (Hanks' Balanced Salt Solution) + 0.1% BSA to achieve a 10 µM working solution. Further serial dilutions should be made in the assay buffer.
B. Intracellular Calcium Mobilization Assay
This assay validates the agonist potency (EC₅₀) and receptor functionality.
Materials:
-
Human Neutrophils (isolated via density gradient centrifugation).
-
Fluo-4 AM (Calcium indicator).
-
Probenecid (inhibits anion transport, retaining dye).
-
Flow Cytometer or Fluorescence Plate Reader.
Protocol:
-
Cell Loading: Resuspend 1×10⁶ neutrophils/mL in Loading Buffer (HBSS + Ca²⁺/Mg²⁺ + 0.1% BSA).
-
Dye Addition: Add Fluo-4 AM (2 µM final) and Probenecid (2.5 mM final).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Wash: Centrifuge (300 × g, 5 min) and resuspend cells in fresh Assay Buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence for 30 seconds (Ex: 488 nm / Em: 525 nm).
-
Agonist Injection: Inject fMLP-o-fluorobenzylamide (Final concentration range: 1 nM to 1 µM ).
-
Data Acquisition: Record the peak fluorescence intensity immediately upon injection (flux occurs within 10–30 seconds).
C. Neutrophil Chemotaxis (Boyden Chamber / Transwell)
This assay measures the functional biological output (migration).
Protocol:
-
Chemoattractant Prep: Add 600 µL of fMLP-o-fluorobenzylamide (diluted to 10 nM - 100 nM in HBSS/BSA) to the lower chamber of a Transwell plate.
-
Control: HBSS/BSA only (Random migration control).
-
-
Filter Placement: Insert a polycarbonate filter (3 µm pore size) over the lower chamber.
-
Cell Addition: Add 100 µL of neutrophil suspension (2×10⁶ cells/mL) to the upper chamber.
-
Migration: Incubate for 45–60 minutes at 37°C, 5% CO₂.
-
Quantification:
-
Remove non-migrated cells from the top of the filter with a cotton swab.
-
Fix and stain the filter (e.g., Diff-Quik or DAPI).
-
Count cells in 5 random high-power fields (HPF) under a microscope.
-
Visualization: Experimental Workflow
Figure 2: Parallel workflows for validating agonist activity via Calcium Flux and Chemotaxis assays.
Comparative Analysis: Native fMLP vs. o-Fluorobenzylamide
The following table highlights why a researcher would choose the o-fluorobenzylamide derivative over the standard peptide.
| Feature | Native fMLP | fMLP-o-fluorobenzylamide |
| Metabolic Stability | Low (Rapidly degraded by carboxypeptidases) | High (C-terminal amide block) |
| Receptor Affinity (Ki) | ~0.5 - 10 nM (FPR1) | High Affinity (Often < 1 nM) |
| Lipophilicity | Moderate | High (Benzyl + Fluoro group) |
| Duration of Action | Transient (due to degradation) | Sustained |
| Primary Use | General screening, reference standard | SAR studies, prolonged assays, high-sensitivity probes |
References
- Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences.
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for fMLP Analogs. Retrieved from [Link]
- Radel, S. J., et al. (1994). Structural and Functional Characterization of the Human Formyl Peptide Receptor Ligand-Binding Region. Infection and Immunity. (Context on receptor binding pockets).
Technical Guide: Selectivity Profiling of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide for Formyl Peptide Receptors
Executive Summary
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a synthetic, high-potency derivative of the prototypical bacterial chemotactic peptide fMLF (N-Formyl-Met-Leu-Phe). By modifying the C-terminus with an o-fluorobenzylamide moiety, this compound exhibits enhanced binding affinity and metabolic stability compared to its parent peptide.
This guide provides a technical framework for researchers to characterize the selectivity of this ligand against the human Formyl Peptide Receptor family (FPR1, FPR2, and FPR3). Unlike native fMLF, which is rapidly degraded by carboxypeptidases, the o-fluorobenzylamide derivative serves as a robust pharmacological probe for dissecting FPR1-mediated signaling in neutrophils and monocytes.
Molecular Pharmacology & Structure-Activity Relationship (SAR)
Structural Rationale
The native fMLF peptide binds to FPR1 via a three-point interaction model involving the N-formyl group, the Methionine side chain, and the Phenylalanine side chain. However, the free C-terminal carboxylate of fMLF presents a negative charge that is electrostatically unfavorable within the hydrophobic binding pocket of FPR1.
The o-fluorobenzylamide modification confers three distinct advantages:
-
Charge Neutralization: Amidation removes the C-terminal negative charge, significantly increasing affinity for the hydrophobic core of the FPR1 transmembrane domain.
-
Hydrophobic Interaction: The benzyl ring engages in additional
- stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Trp) in the receptor binding pocket. -
Metabolic Stability: The steric hindrance of the o-fluoro group and the amide bond protects the peptide from rapid degradation by endogenous peptidases, prolonging its biological half-life in in vivo or prolonged ex vivo assays.
Receptor Selectivity Profile
While fMLF is highly selective for FPR1 over FPR2, C-terminal modifications can alter this ratio.
| Receptor | Affinity Prediction | Mechanistic Insight |
| FPR1 | High (nM range) | The N-formyl-Met pocket is perfectly conserved. The C-terminal benzylamide optimizes the fit, likely making it a super-agonist. |
| FPR2 | Low to Moderate (µM range) | FPR2 generally prefers longer, amphipathic peptides (e.g., WKYMVm). However, hydrophobic C-terminal extensions on fMLF can slightly increase FPR2 affinity compared to native fMLF, though it remains FPR1-selective. |
| FPR3 | Negligible | FPR3 lacks the specific orthosteric binding determinants for short formyl peptides. |
Mechanistic Signaling Pathways
Upon binding to FPR1, N-Formyl-Met-Leu-Phe-o-fluorobenzylamide triggers a G_i/G_o-protein coupled cascade. The following diagram illustrates the canonical signaling pathway activated by this agonist.
Figure 1: Canonical G-protein signaling cascade triggered by fMLF derivatives in neutrophils.
Experimental Validation Protocols
To rigorously determine the selectivity of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide, a comparative approach using transfected cell lines is required.
Experimental Design: The "Selectivity Screen"
Objective: Determine the EC50 values for FPR1 vs. FPR2. Model System: CHO or HEK293 cells stably transfected with human FPR1 (hFPR1) or human FPR2 (hFPR2/ALX). Parental cells serve as the negative control.
Protocol: Ratiometric Calcium Mobilization Assay
This assay is the gold standard for functional selectivity due to its high sensitivity and real-time readout.
Reagents:
-
Probe: Fura-2/AM or Fluo-4/AM (calcium indicators).
-
Buffer: HBSS with 20 mM HEPES, 0.1% BSA (essential to prevent peptide adsorption to plastic).
-
Ligand: N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (Dissolve stock in DMSO; keep final DMSO < 0.1%).
Workflow:
-
Loading: Incubate cells (1×10^6/mL) with 2 µM Fura-2/AM for 30 min at 37°C.
-
Washing: Wash 2x with HBSS/HEPES to remove extracellular dye. Resuspend in assay buffer.
-
Baseline: Measure fluorescence for 30 seconds (Ex: 340/380nm, Em: 510nm) to establish resting Ca2+.
-
Stimulation: Inject ligand at varying concentrations (10^-11 M to 10^-5 M).
-
Data Acquisition: Record peak calcium flux.
-
Analysis: Plot Dose-Response Curves (Log[Agonist] vs. % Max Response).
Self-Validating Check:
-
Positive Control:[1] Use fMLF (10 nM) for FPR1 cells and WKYMVm (10 nM) for FPR2 cells.
-
Negative Control: Treat parental cells to ensure no endogenous purinergic response interferes.
Protocol: Competition Radioligand Binding
To distinguish between efficacy (signaling) and affinity (binding).
Ligand: [3H]-fMLF (Specific for FPR1) or [125I]-WKYMVm (Specific for FPR2). Competitor: N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (Increasing concentrations).
-
Incubate membranes expressing hFPR1 with 1 nM [3H]-fMLF and the competitor for 60 min at 25°C.
-
Terminate binding by rapid filtration through GF/B filters.
-
Calculate Ki using the Cheng-Prusoff equation:
Logical Workflow for Selectivity Determination
The following flowchart outlines the decision matrix for characterizing the compound.
Figure 2: Decision matrix for classifying FPR ligand selectivity.
Therapeutic & Research Implications
Why use the o-fluorobenzylamide derivative?
In drug development and high-throughput screening, native fMLF is often suboptimal due to:
-
Instability: Rapid degradation leads to shifting baselines in long-duration assays (e.g., chemotaxis chambers).
-
Potency Limits: The o-fluorobenzylamide derivative typically exhibits a 10-100 fold lower EC50 (higher potency) than fMLF in neutrophil activation assays.
Data Interpretation Table
Use the following reference values to benchmark your experimental results.
| Parameter | Native fMLF | fMLF-o-fluorobenzylamide (Expected) | Interpretation |
| FPR1 EC50 | ~1-10 nM | 0.1 - 1 nM | Enhanced potency due to hydrophobic C-term fit. |
| FPR2 EC50 | > 10 µM | 1 - 5 µM | Slight gain in affinity, but selectivity window remains wide (>1000-fold). |
| Stability (t1/2) | < 30 min (plasma) | > 2 hours | Protected against carboxypeptidase hydrolysis. |
References
-
Ye, R. D., et al. (2009). "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews. Link
-
Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Biochemical Pharmacology. Link
-
He, H. Q., & Ye, R. D. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules. Link
-
Rabiet, M. J., et al. (2005). "The N-formyl peptide receptors and the anaphylatoxin C5a receptor: an overview." Biochimie. Link
-
Southgate, E. L., et al. (2008). "Identification of formyl peptide receptors in the mouse." Biochemical and Biophysical Research Communications. Link
Sources
Methodological & Application
Application Note & Protocol: Quantifying Neutrophil Chemotaxis Using N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
<
Audience: Researchers, scientists, and drug development professionals in immunology, inflammation, and drug discovery.
Introduction: The Critical Role of Neutrophil Chemotaxis in Immunity and Disease
Neutrophils are the most abundant type of white blood cell and serve as the vanguard of the innate immune system.[1] Their primary function is to rapidly migrate to sites of infection or tissue injury, a process known as chemotaxis, where they engulf and destroy pathogens and clear cellular debris. This directed migration is orchestrated by a class of molecules called chemoattractants. Dysregulation of neutrophil chemotaxis is a hallmark of numerous inflammatory diseases, making the study of this process a critical area of research for the development of novel therapeutics.[2]
One of the most potent and well-characterized chemoattractants for neutrophils is the synthetic peptide N-Formyl-Met-Leu-Phe (fMLP).[3][4] Originating from bacterial proteins, fMLP and similar N-formylated peptides are recognized by formyl peptide receptors (FPRs) on the surface of neutrophils, initiating a signaling cascade that leads to directed cell movement.[3][5][6] This application note provides a detailed protocol for a robust and reproducible neutrophil chemotaxis assay using a modified fMLP analog, N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (fMLF-o-FB), and discusses the underlying scientific principles and validation strategies.
The Chemoattractant: N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (fMLF-o-FB)
fMLF-o-FB is a highly potent agonist for Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) that is abundantly expressed on neutrophils.[5][7] Upon binding, fMLF-o-FB triggers a conformational change in FPR1, leading to the activation of intracellular signaling pathways that culminate in chemotaxis, superoxide production, and degranulation.[5][8] The fluorobenzylamide modification enhances the peptide's stability and potency compared to the parent fMLP molecule, making it an excellent choice for in vitro chemotaxis assays.
Mechanism of Action and Signaling Pathway
The binding of fMLF-o-FB to FPR1 initiates a cascade of intracellular events. The activated G-protein, primarily of the Gi family, dissociates into its α and βγ subunits. These subunits, in turn, activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[2][5][9] Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][10] The PI3K pathway generates lipid second messengers that are crucial for establishing cell polarity and regulating the actin cytoskeleton, which is essential for cell migration.[5]
Caption: fMLF-o-FB signaling pathway in neutrophils.
Experimental Protocol: Boyden Chamber Chemotaxis Assay
The Boyden chamber, or transwell assay, is a widely used method for studying cell migration.[11][12][13] It consists of a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower compartment is then quantified.
Part 1: Isolation of Human Neutrophils from Whole Blood
A high-purity and viable neutrophil population is paramount for a successful chemotaxis assay. The following protocol describes a standard density gradient separation method.[1][14]
Materials:
-
Anticoagulated (EDTA, heparin, or citrate) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)[15]
-
Dextran solution
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Complete medium (e.g., RPMI 1640 with 10% FBS)
-
Centrifuge
-
Sterile conical tubes and pipettes
Procedure:
-
Bring all reagents to room temperature.[14]
-
Carefully layer whole blood over an equal volume of density gradient medium in a conical tube. Avoid mixing the layers.[14][16]
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.[14][17]
-
After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the red blood cell pellet.[14][16]
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and transfer it to a new conical tube.
-
To remove contaminating red blood cells, perform RBC lysis. Add RBC Lysis Buffer and incubate for a few minutes according to the manufacturer's instructions.
-
Wash the cells with HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.[14]
-
Discard the supernatant and resuspend the neutrophil pellet in a small volume of complete medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A viability of >95% is expected.[1]
-
Resuspend the cells to the desired concentration in serum-free medium for the assay.
Part 2: Chemotaxis Assay
Materials:
-
Isolated human neutrophils
-
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (fMLF-o-FB)
-
Boyden chamber or 24-well transwell inserts (3-5 µm pore size is optimal for neutrophils)[11]
-
Serum-free cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for quantification
Procedure:
Caption: Experimental workflow for the Boyden chamber assay.
-
Prepare Chemoattractant Dilutions: Prepare a stock solution of fMLF-o-FB in DMSO and then make serial dilutions in serum-free medium to achieve the desired final concentrations. A typical concentration range to test is 10⁻¹⁰ M to 10⁻⁶ M.[18]
-
Set up the Boyden Chamber: Add the fMLF-o-FB dilutions or control medium (serum-free medium with the same final concentration of DMSO as the highest fMLF-o-FB concentration) to the lower wells of the 24-well plate.[18]
-
Place Inserts: Carefully place the transwell inserts into the wells, ensuring there are no air bubbles trapped underneath.
-
Add Neutrophils: Add the prepared neutrophil suspension to the upper chamber of each insert.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours. The optimal incubation time may need to be determined empirically.[11][15]
-
Stop Migration: After incubation, carefully remove the inserts from the wells.
-
Remove Non-migrated Cells: Gently wipe the inside of the insert with a cotton swab to remove the cells that did not migrate.
-
Quantify Migrated Cells: The cells that have migrated to the underside of the membrane can be quantified using various methods:
-
Staining and Microscopy: Fix and stain the membrane with a dye such as DAPI or Giemsa stain. Count the number of cells in several high-power fields under a microscope and average the results.
-
Fluorescent Labeling: Pre-label the neutrophils with a fluorescent dye (e.g., Calcein-AM) before the assay. After migration, measure the fluorescence in the bottom well using a plate reader.
-
Lysis and Luminescence: Lyse the migrated cells and measure their ATP content using a commercial kit (e.g., CellTiter-Glo®). The luminescence is proportional to the number of cells.[11]
-
Data Presentation and Analysis
The results of a chemotaxis assay are typically expressed as the number of migrated cells or as a chemotactic index. The chemotactic index is calculated as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards the control medium.
| Parameter | Recommended Value | Rationale |
| Neutrophil Seeding Density | 1 x 10⁶ to 5 x 10⁶ cells/mL | Ensures a sufficient number of cells for migration without overcrowding.[18] |
| fMLF-o-FB Concentration Range | 10⁻¹⁰ M to 10⁻⁶ M | Covers the typical dose-response range for fMLP-induced neutrophil chemotaxis.[18][19] |
| Incubation Time | 1 - 3 hours | Allows for sufficient migration without significant cell death or desensitization.[11][15] |
| Transwell Pore Size | 3 - 5 µm | Appropriate for the size and deformability of neutrophils.[11] |
Trustworthiness: Self-Validating Systems and Controls
To ensure the reliability and validity of the experimental data, several controls must be included in every assay.
-
Negative Control (Basal Migration): Wells containing only serum-free medium in the lower chamber. This measures the random, non-directed movement of the neutrophils.
-
Positive Control: A known potent chemoattractant (if not fMLF-o-FB itself) to confirm that the neutrophils are healthy and capable of migration.
-
Vehicle Control: The highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound should be added to the control wells to account for any effects of the solvent on cell migration.
-
Checkerboard Analysis (Optional but Recommended): To distinguish between chemotaxis (directed migration) and chemokinesis (random migration stimulated by the chemoattractant), a checkerboard analysis can be performed. This involves adding the chemoattractant to both the upper and lower chambers at various concentrations. True chemotaxis will only occur when there is a positive concentration gradient from the upper to the lower chamber.
Advanced Methodologies: Microfluidic Assays
While the Boyden chamber assay is a robust and widely used method, microfluidic devices offer several advantages for studying neutrophil chemotaxis.[20][21] These devices allow for the generation of stable and precise chemoattractant gradients, real-time imaging of migrating cells, and require smaller volumes of reagents and cells.[20][21][22] Some microfluidic platforms even enable the study of neutrophil chemotaxis directly from a drop of whole blood, eliminating the need for lengthy cell isolation procedures.[22][23]
Conclusion
This application note provides a comprehensive guide to performing a neutrophil chemotaxis assay using the potent chemoattractant N-Formyl-Met-Leu-Phe-o-fluorobenzylamide. By following the detailed protocol and incorporating the recommended controls, researchers can obtain reliable and reproducible data on neutrophil migration. Understanding the intricacies of neutrophil chemotaxis is crucial for elucidating the mechanisms of inflammation and for the development of novel therapeutic strategies for a wide range of diseases.
References
-
Neutrophil Chemotaxis in One Droplet of Blood Using Microfluidic Assays. National Center for Biotechnology Information.[Link]
-
Neutrophil Isolation Protocol. National Center for Biotechnology Information.[Link]
-
Microfluidic devices for neutrophil chemotaxis studies. National Center for Biotechnology Information.[Link]
-
Microfluidic Platform for Measuring Neutrophil Chemotaxis from Unprocessed Whole Blood. JoVE.[Link]
-
Neutrophil isolation protocol. PubMed.[Link]
-
Simplified Neutrophil Isolation Protocol. ClinMed International Library.[Link]
-
Video: Neutrophil Isolation Protocol. JoVE.[Link]
-
Neutrophil Chemotaxis Assay. Charles River Laboratories.[Link]
-
Establishment of a scalable microfluidic assay for characterization of population-based neutrophil chemotaxis. Ovid.[Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. National Center for Biotechnology Information.[Link]
-
Microfluidic Platform: Measuring Neutrophil Chemotaxis-Unprocessed Whole Blood l Protocol Preview. YouTube.[Link]
-
The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer. Frontiers.[Link]
-
Neutrophil Isolation Protocol. YouTube.[Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. National Center for Biotechnology Information.[Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI.[Link]
-
The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. National Center for Biotechnology Information.[Link]
-
A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. National Center for Biotechnology Information.[Link]
-
Neutrophil Assays. Charles River Laboratories.[Link]
-
Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. MDPI.[Link]
-
A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. PubMed.[Link]
-
Neutrophil chemotaxis assay for cancer immunotherapy screening. Explicyte.[Link]
-
A dual-docking microfluidic cell migration assay (D2-Chip) for testing neutrophil chemotaxis and the memory effect. National Center for Biotechnology Information.[Link]
-
N-Formylmethionine-leucyl-phenylalanine. Wikipedia.[Link]
-
A Real-Time Assay for Neutrophil Chemotaxis. Taylor & Francis Online.[Link]
-
PKC-delta controls the fMLF-induced overproduction of superoxide by neutrophils. PubMed.[Link]
-
Validation of whole blood platform. (a) Neutrophil migration counts are... ResearchGate.[Link]
-
The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. PubMed.[Link]
-
An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. National Center for Biotechnology Information.[Link]
-
Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. National Center for Biotechnology Information.[Link]
-
Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. National Center for Biotechnology Information.[Link]
-
N-formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction With Two N-formylpeptide Receptor (FPR) Subtypes. Molecular Characterization of FPR2, a Second Mouse Neutrophil FPR. PubMed.[Link]
-
Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Creative Bioarray.[Link]
-
fMLF-induced signalling cascade for neutrophil activation.... ResearchGate.[Link]
-
Optimization of the TranswellB. assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. FirstWord Pharma.[Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. National Center for Biotechnology Information.[Link]
Sources
- 1. Neutrophil isolation protocol [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. N-ホルミル-Met-Leu-Phe ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 11. criver.com [criver.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Video: Neutrophil Isolation Protocol [jove.com]
- 17. m.youtube.com [m.youtube.com]
- 18. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neutrophil Chemotaxis in One Droplet of Blood Using Microfluidic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microfluidic devices for neutrophil chemotaxis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Microfluidic Platform for Measuring Neutrophil Chemotaxis from Unprocessed Whole Blood [jove.com]
- 23. m.youtube.com [m.youtube.com]
Handling and safety guidelines for N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Application Note & Protocol: N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Part 1: Introduction & Mechanism of Action
Compound Identity:
-
Name: N-Formyl-Met-Leu-Phe-o-fluorobenzylamide[1]
-
Synonyms: fMLP-o-fluorobenzylamide, fMet-Leu-Phe-o-fluorobenzylamide[1]
-
Class: Synthetic Formyl Peptide Receptor (FPR) Ligand[1]
-
Molecular Basis: A derivative of the bacterial chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe).[1][2][3][4][5] The C-terminal modification (o-fluorobenzylamide) is designed to enhance metabolic stability against carboxypeptidases while maintaining high affinity for the Formyl Peptide Receptor 1 (FPR1).[1]
Biological Significance: N-Formyl-Met-Leu-Phe-o-fluorobenzylamide acts as a potent agonist of the FPR1 G-protein coupled receptor.[1] Upon binding, it mimics the "danger signals" released by bacteria (formylated peptides) or damaged mitochondria, triggering a rapid innate immune response in phagocytes (neutrophils, monocytes).[1][4]
Key Applications:
-
Neutrophil Chemotaxis Studies: Used as a positive control or chemoattractant to study directional cell migration.
-
Calcium Signaling: Induces rapid intracellular
mobilization via the -PLC pathway.[1] -
Respiratory Burst: Stimulates NADPH oxidase activity and superoxide anion (
) production.[1] -
Receptor Pharmacology: Used in competitive binding assays to screen for novel FPR1 antagonists.
Part 2: Safety & Handling Guidelines
Warning: This compound is a potent biological activator. While not infectious, it can induce severe inflammatory responses if inhaled or introduced into open wounds.[1]
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator or P2 mask is mandatory when handling lyophilized powder to prevent inhalation of aerosols, which can cause bronchoconstriction or airway inflammation.[1]
-
Skin: Nitrile gloves (double-gloving recommended for stock preparation).[1]
-
Eyes: Tight-fitting safety goggles.[1]
Storage & Stability
| State | Temperature | Stability | Notes |
| Lyophilized Powder | -20°C or -80°C | > 2 Years | Store in a desiccator; protect from light.[1] |
| Stock Solution (DMSO) | -80°C | 6 Months | Avoid repeated freeze-thaw cycles.[1] Aliquot into single-use vials. |
| Working Solution (Aqueous) | 4°C | < 24 Hours | Hydrophobic nature leads to surface adsorption; prepare fresh.[1] |
Reconstitution Protocol
The C-terminal benzylamide group increases hydrophobicity compared to native fMLP.
-
Solvent: Dissolve strictly in anhydrous DMSO (Dimethyl Sulfoxide). Do not attempt to dissolve directly in aqueous buffer.
-
Concentration: Prepare a master stock at 10 mM .
-
Calculation: Molecular Weight
544.6 g/mol (Estimate based on fMLP + fluorobenzylamine modification).[1] Note: Always verify the specific MW on the vial label.
-
-
Vortexing: Vortex vigorously for 30 seconds. Ensure the solution is clear.
-
Aliquot: Dispense into light-protective amber tubes (e.g., 10
L aliquots) and freeze immediately at -80°C.
Part 3: Experimental Protocols
Protocol A: Neutrophil Calcium Mobilization Assay
Objective: To quantify receptor activation via real-time cytosolic calcium flux.[1]
Materials:
-
Isolated human neutrophils (
cells/mL)[1] -
Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Fura-2)[1]
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Ca/Mg free for loading, with Ca/Mg for assay)
-
Agonist: N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (Working solution: 1
M)[1]
Step-by-Step Workflow:
-
Dye Loading: Incubate neutrophils with 2
M Fluo-4 AM for 30 min at 37°C in the dark. -
Wash: Centrifuge (300 x g, 5 min) and resuspend in Assay Buffer (with
/ ) to cells/mL. -
Baseline: Measure fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds to establish a stable baseline.
-
Stimulation: Inject the agonist to a final concentration of 10 nM – 100 nM .
-
Note: The o-fluorobenzylamide derivative is often more potent than fMLP; perform a dose-response curve (
M to M).[1]
-
-
Data Acquisition: Record the rapid spike in fluorescence (peak usually occurs within 15–30 seconds).
Protocol B: Superoxide Anion Production (Cytochrome C Reduction)
Objective: To measure the respiratory burst (NADPH oxidase activation).[1]
-
Preparation: Resuspend neutrophils (
cells/mL) in HBSS. -
Reaction Mix: In a 96-well plate, combine:
-
Control: Include a "SOD Control" well (add Superoxide Dismutase) to verify specificity.
-
Measurement: Monitor absorbance at 550 nm every 30 seconds for 10 minutes at 37°C.
-
Analysis: Calculate
production using the extinction coefficient of reduced Cytochrome C ( ).[1]
Part 4: Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by N-Formyl-Met-Leu-Phe-o-fluorobenzylamide binding to FPR1.[1]
Figure 1: Signal transduction cascade initiated by agonist binding to FPR1, leading to chemotaxis and respiratory burst.[1]
Part 5: Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| No Response (Calcium/Chemotaxis) | Receptor Desensitization | Neutrophils are highly sensitive.[1] Ensure cells are not agitated or kept at RT for too long before assay. Keep cells on ice until use. |
| Precipitation in Buffer | Hydrophobicity | The o-fluorobenzylamide group decreases water solubility. Dilute the DMSO stock rapidly into vortexing buffer. Do not exceed 0.1% DMSO final.[1] |
| High Background Activity | Endotoxin Contamination | Use strictly endotoxin-free water and buffers.[1] FPR1 agonists synergize with LPS. |
| Variable Potency | Oxidation | Methionine (Met) in the peptide is prone to oxidation.[1] Use fresh stocks or store under inert gas (Argon/Nitrogen).[1] |
References
-
Panaro, M. A., et al. (2006).[1][7] "Biological role of the N-formyl peptide receptors." Immunopharmacology and Immunotoxicology, 28(1), 103-127.[1][7] Link
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975).[1] "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences, 72(3), 1059-1062.[1] Link[1]
-
Dahlgren, C., et al. (2016).[1] "The Formyl Peptide Receptors: A State of the Art Report." Frontiers in Immunology, 7, 563.[1] Link
-
He, H. Q., & Ye, R. D. (2017).[1] "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules, 22(3), 455.[1] Link[1]
-
Cayman Chemical. "N-Formyl-Met-Leu-Phe Product Information." Link(Referenced for general fMLP handling and solubility properties).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 6. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Flow cytometry protocols involving N-Formyl-Met-Leu-Phe-o-fluorobenzylamide stimulation
Application Note: Functional Characterization of Neutrophils via N-Formyl-Met-Leu-Phe-o-fluorobenzylamide Stimulation
Introduction & Scientific Context
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a high-potency derivative of the classic bacterial chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe).[1] While native fMLP is the prototype agonist for the Formyl Peptide Receptor 1 (FPR1), it is susceptible to rapid enzymatic degradation by oxidases and peptidases.[1]
The modification of the C-terminus with an o-fluorobenzylamide group serves two critical pharmacological functions:
-
Protease Resistance: The benzylamide group sterically hinders carboxypeptidases, significantly extending the half-life of the agonist in biological buffers.
-
Enhanced Affinity: The addition of the electron-withdrawing fluorine atom (o-fluoro) often increases lipophilicity and binding affinity to the hydrophobic pocket of FPR1, making this compound a "super-agonist" compared to native fMLP.[1]
This application note details optimized flow cytometry protocols for assessing neutrophil activation using this specific compound. We focus on three distinct temporal phases of activation: Calcium Flux (Seconds), Oxidative Burst (Minutes), and Degranulation/Surface Marker Upregulation (Minutes to Hours).[1]
Signal Transduction Pathway
Understanding the signaling cascade is essential for troubleshooting. The diagram below illustrates how N-Formyl-Met-Leu-Phe-o-fluorobenzylamide triggers the G-protein coupled receptor (GPCR) pathway.
Figure 1: FPR1 signaling cascade initiated by the ligand, leading to Calcium flux, ROS generation, and Degranulation.[1]
Experimental Design & Reagent Preparation
Stock Solution Preparation
The benzylamide derivative is hydrophobic. Proper solubilization is critical to prevent micro-precipitation which causes high background noise in flow cytometry.
| Component | Specification | Protocol |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Ensure DMSO is fresh and stored in a desiccator.[1] |
| Concentration | 10 mM Stock | Dissolve 1 mg of peptide (MW approx. ~550-600 Da, verify specific batch MW) in calculated DMSO volume. |
| Storage | -20°C or -80°C | Aliquot into single-use vials (e.g., 10 µL) to avoid freeze-thaw cycles. |
| Working Buffer | HBSS + Ca2+/Mg2+ | Crucial: FPR1 signaling requires extracellular calcium. Do not use PBS-EDTA.[1] |
Dose Titration Strategy
Due to the "o-fluoro" modification, this compound is likely 10-100x more potent than native fMLP.[1]
-
Standard fMLP Range:
M to M.[1][2] -
Target Range for Derivative: Start titrations at
M (10 pM) up to M (100 nM). -
High-Dose Warning: Excess concentration (>1 µM) may cause rapid receptor desensitization or "supramaximal inhibition," leading to false negatives.[1]
Protocol 1: Kinetic Calcium Flux Assay
Measures the immediate (seconds) release of intracellular calcium.[1]
Reagents:
-
Fluo-4 AM (Cell permeant calcium indicator).[1]
-
Probenecid (Inhibits anion transport, preventing dye leakage).[1]
-
Pluronic F-127 (Aids dye solubility).[1]
Step-by-Step Procedure:
-
Cell Prep: Isolate human neutrophils (PMNs) or use differentiated HL-60 cells.[1] Resuspend at
cells/mL in Loading Buffer (HBSS + Ca/Mg + 0.1% BSA). -
Dye Loading: Add Fluo-4 AM (final 2 µM) and Probenecid (2.5 mM). Incubate 30 mins at Room Temperature in the dark.
-
Note: 37°C loading can cause compartmentalization of the dye into organelles.
-
-
Wash: Wash cells 2x with HBSS to remove excess dye. Resuspend in 500 µL HBSS.
-
Baseline Acquisition (The "Gap"):
-
Set Flow Cytometer to Time vs. Fluorescence (FITC channel) .[1]
-
Acquire unstimulated cells for 30 seconds to establish a baseline.
-
-
Stimulation:
-
Analysis: Record for 120-180 seconds. The peak should occur within 15-40 seconds.[1]
Data Interpretation:
Calculate the Peak Channel Number minus Baseline Channel Number . Plot this
Protocol 2: Oxidative Burst (ROS) Assay
Measures the downstream production of superoxide and hydrogen peroxide.[1]
Reagents:
-
DHR-123 (Dihydrorhodamine 123): Preferred over DCFDA for neutrophils as it localizes to mitochondria and granules where ROS is generated.[1]
-
Catalase (Optional): Specificity control.
Step-by-Step Procedure:
-
Preparation: Resuspend PMNs at
cells/mL in HBSS + Ca/Mg. -
Pre-loading: Add DHR-123 (final 1 µM). Incubate 10 mins at 37°C.
-
Stimulation:
-
Incubation: Incubate at 37°C for 15-30 minutes .
-
Critical: ROS generation is temperature-dependent.[1] Room temperature incubation will yield poor signals.
-
-
Stop Reaction: Place tubes on ice. (Optional: Fix with 1% Paraformaldehyde if not reading immediately).[1]
-
Acquisition: Measure fluorescence in the FITC/GFP channel. Activated cells will shift significantly to the right (2-3 log shift).[1]
Protocol 3: Degranulation (CD11b/CD66b Upregulation)
Measures the fusion of secretory granules with the plasma membrane.[1]
Reagents:
Step-by-Step Procedure:
-
Stimulation First:
-
Aliquot
of whole blood or isolated PMNs. -
Add N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (10 nM).[1]
-
Incubate 15-30 mins at 37°C.
-
-
Staining:
-
Lysis/Wash:
-
If using whole blood, use a "Lyse/No-Wash" or "Lyse/Wash" protocol to remove RBCs.[1]
-
Resuspend in FACS buffer.
-
-
Acquisition:
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Calcium Flux | Chelation of extracellular Ca2+ | Ensure buffer is HBSS with Calcium/Magnesium. EDTA/EGTA must be absent. |
| High Background ROS | Spontaneous activation | Neutrophils are easily activated by rough handling. Do not vortex; use gentle tapping. Keep cells at room temp (not 4°C) before the assay to prevent cold-shock priming.[1] |
| Weak Signal (Agonist) | Peptide degradation | The "o-fluorobenzylamide" is stable, but stock solutions in DMSO can degrade if water enters.[1] Use fresh aliquots. |
| Variable Potency | Batch variation | Calculate exact molarity using the specific batch MW. Peptide content varies (often 70-80% peptide, rest is counter-ion/water).[1] |
References
-
Dahlgren, C., et al. (2016).[1] "The Formyl Peptide Receptors: Contemporary Roles in Neutrophil Biology." Journal of Leukocyte Biology. [1]
-
Schepetkin, I. A., et al. (2006).[1] "High-throughput screening for formyl peptide receptor 1 antagonists." Journal of Biomolecular Screening. (Describes fMLP derivative binding kinetics).
-
Rabiet, M. J., et al. (2007).[1] "The N-formyl peptide receptors and the anaphylatoxin C5a receptor: an overview." Biochimie.
-
Heit, B., et al. (2002).[1] "Intracellular signaling pathways: A focus on neutrophil chemotaxis." Journal of Cell Science.
-
Molecular Probes / Thermo Fisher. "Handbook of Fluorescent Probes: Indicators for Ca2+ and ROS."
Sources
- 1. - Creative Peptides [creative-peptides.com]
- 2. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vivo Inflammation Models Using N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Introduction
The study of acute inflammation is fundamental to understanding host defense, immune response, and the pathogenesis of numerous diseases. A key event in early inflammation is the recruitment of neutrophils to a site of injury or infection. This process is orchestrated by a class of chemoattractants known as N-formylated peptides, which are recognized by Formyl Peptide Receptors (FPRs) on the surface of phagocytic leukocytes[1][2]. N-formylated peptides, such as N-Formyl-Met-Leu-Phe (fMLF), are potent chemoattractants derived from bacteria or released from damaged mitochondria, serving as powerful "find-me" signals for the innate immune system[1][2].
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (fMLF-o-FBzA) is a synthetic, high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1). Its enhanced stability and potency compared to the prototypical fMLF make it an invaluable tool for inducing robust, reproducible, and localized inflammatory responses in vivo. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for establishing acute inflammation models using fMLF-o-FBzA. We will delve into the underlying mechanism of action and present field-proven methodologies for the murine air pouch and peritonitis models, offering a reliable platform for studying neutrophil chemotaxis and evaluating novel anti-inflammatory therapeutics.
Mechanism of Action: FPR1 Signaling
fMLF-o-FBzA exerts its biological effects by binding to and activating FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and other phagocytes[1][3]. This ligand-receptor interaction initiates a cascade of intracellular signaling events crucial for orchestrating the inflammatory response.
-
G-Protein Activation: Upon agonist binding, FPR1 undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein (primarily of the Gαi subtype). This causes the dissociation of the Gαi subunit from the Gβγ dimer[3][4].
-
Downstream Pathways: Both the Gαi and Gβγ subunits trigger distinct downstream signaling pathways:
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit activates PI3K, which is central to establishing cell polarity and generating the motive force for chemotaxis[3][4].
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC)[3].
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation also engages MAPK pathways (e.g., p38, ERK1/2), which are involved in regulating gene expression, cytokine production, and degranulation[5][6].
-
-
Cellular Responses: The culmination of these signaling events results in a suite of pro-inflammatory neutrophil functions, including:
-
Chemotaxis: Directed cell migration towards the fMLF-o-FBzA gradient[3][7].
-
Degranulation: Release of antimicrobial proteins and proteases from intracellular granules[1][8].
-
Respiratory Burst: Activation of the NADPH oxidase complex to produce reactive oxygen species (ROS), a critical component of microbial killing[8][9].
-
Caption: FPR1 Signaling Cascade initiated by fMLF-o-FBzA.
Experimental Protocols: In Vivo Inflammation Models
The following protocols provide detailed, step-by-step methodologies for inducing acute inflammation in mice. All animal procedures must be conducted in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).
Model 1: Murine Air Pouch Model of Localized Inflammation
The air pouch model creates a subcutaneous cavity lined by a synovial-like membrane, providing a contained environment to study localized leukocyte migration and inflammation. It is highly reproducible and allows for easy collection of inflammatory exudate[10][11][12].
Principle: A subcutaneous air pouch is created on the dorsum of a mouse. After the pouch has matured, fMLF-o-FBzA is injected into the cavity to induce a rapid and robust influx of neutrophils.
Materials and Reagents:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
fMLF-o-FBzA
-
Sterile Phosphate-Buffered Saline (PBS)
-
Vehicle (e.g., PBS with 0.1% BSA or 0.5% DMSO)
-
Sterile 3 mL or 5 mL syringes and 25-27G needles
-
Sterile 0.22 µm syringe filters
-
Anesthetic (e.g., Isoflurane)
-
Lavage Buffer (PBS containing 2-5 mM EDTA)
Protocol:
Day 0: Pouch Formation
-
Anesthetize the mouse and shave a small area on the dorsal midline.
-
Disinfect the shaved area with 70% ethanol.
-
Draw 3 mL of sterile air through a 0.22 µm filter into a syringe.
-
Carefully insert the needle subcutaneously into the shaved area and inject the 3 mL of air to create a pouch.
Day 3: Pouch Maintenance
-
Re-anesthetize the mouse.
-
Inject an additional 2-3 mL of sterile air into the existing pouch to maintain its structure.
Day 6: Induction of Inflammation & Sample Collection
-
Prepare the fMLF-o-FBzA solution in the chosen vehicle at the desired concentration (e.g., 1-10 µM). A vehicle-only control group is mandatory.
-
Inject 1 mL of the fMLF-o-FBzA solution or vehicle control directly into the air pouch.
-
At the desired time point (typically 2-6 hours post-injection), humanely euthanize the mouse.
-
Carefully expose the air pouch and inject 2-3 mL of cold Lavage Buffer.
-
Gently massage the pouch for 30-60 seconds to dislodge adherent cells.
-
Aspirate the inflammatory exudate (lavage fluid) and place it on ice.
-
Centrifuge the collected fluid (e.g., 400 x g for 5 minutes at 4°C) to pellet the cells.
-
The supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA), and the cell pellet can be used for cell counting and differential analysis (e.g., flow cytometry or cytospin).
Expected Outcomes & Data Analysis: Injection of fMLF-o-FBzA is expected to cause a significant, dose-dependent increase in the total number of leukocytes, predominantly neutrophils, in the pouch exudate compared to the vehicle control group[12][13].
| Parameter | Vehicle Control (Expected) | fMLF-o-FBzA (Expected) | Time Point |
| Total Leukocytes (cells/mL) | < 0.5 x 10⁶ | 5 - 20 x 10⁶ | 4 hours |
| Neutrophil Percentage (%) | < 10% | > 85% | 4 hours |
| Exudate Volume (mL) | ~1.0 | ~1.0-1.2 | 4 hours |
Model 2: Murine Peritonitis Model of Acute Inflammation
The peritonitis model is a widely used and robust method to study acute inflammatory responses within the peritoneal cavity, involving leukocyte trafficking from the circulation into the peritoneum[14][15][16].
Principle: Intraperitoneal (i.p.) injection of fMLF-o-FBzA acts as a potent chemotactic stimulus, inducing the rapid migration of neutrophils from mesenteric vessels into the peritoneal cavity.
Materials and Reagents:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
fMLF-o-FBzA
-
Sterile Phosphate-Buffered Saline (PBS)
-
Vehicle (e.g., sterile PBS)
-
Sterile 1 mL syringes and 27G needles
-
Lavage Buffer (ice-cold PBS containing 2-5 mM EDTA)
Protocol:
-
Prepare the fMLF-o-FBzA solution in sterile PBS at the desired concentration (e.g., 1-10 mg/kg body weight). Prepare a vehicle-only control.
-
Inject the fMLF-o-FBzA solution or vehicle intraperitoneally (i.p.) into the mice. A typical injection volume is 100-200 µL.
-
At the selected time point (typically 2-4 hours post-injection), humanely euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Secure the mouse on its back and wet the abdomen with 70% ethanol.
-
Make a small midline incision through the skin of the lower abdomen, being careful not to puncture the underlying peritoneal wall.
-
Inject 5-10 mL of ice-cold Lavage Buffer into the peritoneal cavity using a 23-25G needle.
-
Gently massage the abdomen for 30-60 seconds to ensure thorough washing of the cavity.
-
Carefully aspirate the peritoneal lavage fluid with a syringe or pipette and place it on ice.
-
Centrifuge the collected fluid (e.g., 400 x g for 5 minutes at 4°C) to separate the cells from the supernatant.
-
The supernatant can be stored for mediator analysis, and the cell pellet is used for total and differential cell counts.
Expected Outcomes & Data Analysis: A significant increase in the number of peritoneal leukocytes, primarily neutrophils, is expected in the fMLF-o-FBzA-treated group compared to the vehicle control[16][17].
| Parameter | Vehicle Control (Expected) | fMLF-o-FBzA (Expected) | Time Point |
| Total Peritoneal Cells (x 10⁶) | 1 - 3 | 10 - 25 | 4 hours |
| Neutrophil Count (x 10⁶) | < 0.1 | 8 - 20 | 4 hours |
| Macrophage Count (x 10⁶) | 1 - 3 | 1 - 3 | 4 hours |
General Experimental Workflow
The workflow for conducting these in vivo inflammation studies follows a standardized sequence to ensure reproducibility and data integrity.
Caption: Standardized workflow for in vivo inflammation studies.
Safety and Handling
fMLF-o-FBzA is a potent biological agonist. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. Prepare solutions in a well-ventilated area or chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a powerful and specific tool for inducing acute, neutrophil-dominant inflammation in vivo. The murine air pouch and peritonitis models described herein are robust, reproducible, and quantitative methods for studying the fundamental mechanisms of leukocyte chemotaxis. By providing a controlled inflammatory challenge, these models serve as essential platforms for the preclinical evaluation of novel anti-inflammatory agents targeting the innate immune response.
References
-
Formyl peptide receptor 1 - Wikipedia. Wikipedia. [Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. National Center for Biotechnology Information. [Link]
-
RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PubMed Central. National Center for Biotechnology Information. [Link]
-
Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex | Journal of Leukocyte Biology | Oxford Academic. Oxford University Press. [Link]
-
Schematic of murine air pouch model procedure. Representation of steps... - ResearchGate. ResearchGate. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - MDPI. MDPI. [Link]
-
Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - the stehlik-dorfleutner lab. Cell Press. [Link]
-
The N‑Formyl Peptide Receptor 2 (FPR2) Agonist MR‑39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)‑Induced Neuroinflammation in Mouse Models of Alzheimer's Disease - IRIS. Springer. [Link]
-
Psoriasis-like Inflammation Induced in an Air-pouch Mouse Model - In Vivo. In Vivo. [Link]
-
Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis - ScienceOpen. ScienceOpen. [Link]
-
Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC. National Center for Biotechnology Information. [Link]
-
Air Pouch Model for Inflammation Study | PDF - Scribd. Scribd. [Link]
-
Optimization of the air pouch model. Notes: (A) schematic outline of... - ResearchGate. ResearchGate. [Link]
-
The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC. National Center for Biotechnology Information. [Link]
-
A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach. Scientific Reports. [Link]
-
(PDF) The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists - ResearchGate. ResearchGate. [Link]
-
N-Formylmethionine-leucyl-phenylalanine - Wikipedia. Wikipedia. [Link]
-
A novel mast cell-dependent allergic peritonitis model - PubMed. National Center for Biotechnology Information. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC. National Center for Biotechnology Information. [Link]
-
Transcriptomics Changes in the Peritoneum of Mice with Lipopolysaccharide-Induced Peritonitis - PMC. National Center for Biotechnology Information. [Link]
-
N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells - PMC. National Center for Biotechnology Information. [Link]
-
Myeloperoxidase response to peritonitis in an experimental model - PubMed. National Center for Biotechnology Information. [Link]
-
Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed - NIH. National Center for Biotechnology Information. [Link]
-
In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC. National Center for Biotechnology Information. [Link]
-
Development and characterization of a fecal-induced peritonitis model of murine sepsis: results from a multi-laboratory study and iterative modification of experimental conditions - PMC. National Center for Biotechnology Information. [Link]
-
FMLP-induced chemotaxis signal overrides that of other... - ResearchGate. ResearchGate. [Link]
Sources
- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. stehliklab.org [stehliklab.org]
- 12. researchgate.net [researchgate.net]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. A novel mast cell-dependent allergic peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptomics Changes in the Peritoneum of Mice with Lipopolysaccharide-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myeloperoxidase response to peritonitis in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing peptide degradation of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide during storage
Welcome to the technical support resource for N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (fMLF-o-FBA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this potent chemoattractant in your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you prevent degradation during storage and handling.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of fMLF-o-FBA.
Q1: What is the optimal temperature for storing lyophilized fMLF-o-FBA?
For long-term stability, lyophilized fMLF-o-FBA should be stored at -20°C or, ideally, at -80°C. The powdered form is generally stable, but lower temperatures minimize the potential for slow degradation over time. It is also crucial to store it in a desiccated environment to prevent moisture absorption, which can lead to hydrolysis.
Q2: How should I store fMLF-o-FBA after reconstituting it in a solvent?
Once reconstituted, the stability of fMLF-o-FBA in solution is significantly reduced compared to its lyophilized state. For short-term storage (up to a week), aliquots of the stock solution can be stored at 4°C. For long-term storage, it is highly recommended to store aliquots at -80°C to prevent degradation.
Q3: What is the recommended solvent for reconstituting fMLF-o-FBA?
The choice of solvent depends on the experimental requirements. For initial reconstitution to create a stock solution, sterile, high-purity dimethyl sulfoxide (DMSO) is recommended. For final dilutions into aqueous buffers for cell-based assays, it is important to use a buffer system that is compatible with your experiment and ideally has a slightly acidic to neutral pH (pH 6-7).
Q4: Are repeated freeze-thaw cycles harmful to my fMLF-o-FBA solution?
Yes, repeated freeze-thaw cycles should be avoided. They can lead to peptide degradation through physical stress and exposure to ice-water interfaces, which can concentrate solutes and alter local pH. To avoid this, it is best practice to aliquot the stock solution into single-use volumes before freezing.
Q5: How can I protect fMLF-o-FBA from oxidation?
The methionine residue in fMLF-o-FBA is susceptible to oxidation. To minimize this, you can deaerate your solvents by bubbling an inert gas like argon or nitrogen through them before reconstitution. Storing solutions under an inert atmosphere can also be beneficial, though for most applications, prompt use and proper storage at low temperatures are sufficient.
Q6: What is the expected shelf-life of fMLF-o-FBA?
The shelf-life is highly dependent on storage conditions. When stored as a lyophilized powder at -20°C or below and protected from light and moisture, fMLF-o-FBA should be stable for at least a year. In solution at -80°C, it can be stable for several months. However, it is always best to refer to the manufacturer's specifications and to perform functional checks if the peptide has been stored for an extended period.
Q7: How does pH affect the stability of fMLF-o-FBA in aqueous solutions?
Q8: Are there any visual indicators of fMLF-o-FBA degradation?
Visual inspection is generally not a reliable method for detecting peptide degradation, as degradation products are often colorless and soluble. The most common sign of a problem is a decrease or loss of biological activity in your experiments. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are required for a definitive assessment of purity.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with fMLF-o-FBA.
Issue: Diminished or Inconsistent Biological Activity
If you observe a weaker than expected or variable response in your assays (e.g., neutrophil chemotaxis or activation), consider the following potential causes and solutions.
Potential Cause 1: Peptide Degradation
-
Rationale: The most likely culprit for loss of activity is the chemical degradation of the peptide, primarily through oxidation of the methionine residue or hydrolysis.
-
Troubleshooting Steps:
-
Review Storage and Handling: Confirm that both lyophilized powder and stock solutions have been stored at the recommended temperatures and protected from light.
-
Prepare Fresh Solutions: Discard the current working solution and prepare a fresh one from a new aliquot of the frozen stock. If the problem persists, use a fresh vial of lyophilized powder to prepare a new stock solution.
-
Analytical Verification (Optional but Recommended): If the issue continues, and you have access to the necessary equipment, analyze the purity of your peptide solution using reverse-phase HPLC. A significant decrease in the main peak area or the appearance of new peaks compared to a fresh sample is indicative of degradation.
-
Potential Cause 2: Inaccurate Peptide Concentration
-
Rationale: Errors in reconstitution or serial dilutions can lead to a final concentration that is lower than intended, resulting in a reduced biological response.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all calculations used for reconstitution and dilutions.
-
Pipette Calibration: Ensure that the pipettes used for small volumes are properly calibrated and that pipetting technique is correct, especially when handling viscous solvents like DMSO.
-
Re-prepare Solutions: Prepare a fresh set of serial dilutions from a trusted stock solution.
-
Experimental Protocols
Protocol 1: Long-Term Storage of Lyophilized fMLF-o-FBA
-
Upon receipt, immediately place the vial of lyophilized fMLF-o-FBA in a light-protected container.
-
Store the container in a freezer at -20°C or -80°C.
-
For added protection against moisture, place the vial inside a larger container with a desiccant.
-
Maintain a log of the date of receipt and storage conditions.
Protocol 2: Reconstitution of fMLF-o-FBA to a Stock Solution
-
Allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of moisture onto the powder.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Visually inspect for any undissolved particulates.
-
This stock solution is now ready for aliquoting or immediate dilution for experiments.
Protocol 3: Aliquoting and Storage of Stock Solutions
-
Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.
-
The volume of each aliquot should be appropriate for a single experiment or a single day's worth of experiments to avoid multiple freeze-thaw cycles.
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
For long-term storage, place the aliquots in a freezer at -80°C.
-
For short-term storage (up to one week), aliquots can be stored at 4°C, protected from light.
Visualizing Degradation and Troubleshooting
To aid in understanding the potential issues and how to address them, the following diagrams illustrate the primary degradation pathways and a troubleshooting workflow.
Caption: Troubleshooting workflow for fMLF-o-FBA activity issues.
Summary of Storage Recommendations
| Form | Solvent | Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C to -80°C | > 1 year | Store in a dark, desiccated environment. |
| Stock Solution | DMSO | 4°C | Up to 1 week | Protect from light. |
| Stock Solution | DMSO | -80°C | Several months | Use single-use aliquots to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily for best results. |
Best storage temperatures for lyophilized N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Welcome to the technical support guide for N-Formyl-Met-Leu-Phe-o-fluorobenzylamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and application of this potent chemotactic peptide.
Frequently Asked Questions (FAQs): Storage and Handling
What is the recommended storage temperature for lyophilized fMLF-oFBA?
For long-term storage, lyophilized N-Formyl-Met-Leu-Phe and its derivatives should be stored at -20°C.[1][2][3][4][5] When stored under these conditions, the peptide can remain stable for several years.[2][4] For short-term use, refrigeration at 2-4°C is also acceptable.[1]
How long can I store the lyophilized peptide at different temperatures?
The stability of lyophilized peptides is highly dependent on storage conditions. While room temperature (around 25°C) storage is possible for short durations, it is not recommended for maintaining long-term potency.[1]
| Storage Condition | Temperature | Duration |
| Long-Term | -20°C | Several years[2][4][6] |
| Short-Term | 4°C | 1 to 2 years[7] |
| Transient | Room Temperature (~25°C) | Up to 1-2 weeks, though not ideal[1] |
Causality: The lyophilized state removes water, which is a key reactant in many degradation pathways. Storing at -20°C further minimizes the kinetic energy of molecules, drastically slowing down any potential chemical degradation, such as oxidation or hydrolysis.
What are the signs of improper storage or degradation of the lyophilized powder?
Visually, the lyophilized powder should appear as a dry, fluffy solid. Signs of improper storage, such as moisture absorption, can lead to a change in the appearance of the powder, making it appear clumpy or glassy. This is a sign of deliquescence, which can occur in peptides containing hygroscopic amino acids.[6] Any discoloration may also indicate degradation.
Troubleshooting Guide: Reconstitution and Use
My fMLF-oFBA won't dissolve. What should I do?
N-Formyl-Met-Leu-Phe and its derivatives are known to be insoluble in water.[5] If you are having trouble dissolving the peptide, consider the following:
-
Use an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for this class of peptides.[3][4][5] Ethanol and dimethylformamide (DMF) can also be used.[2][4]
-
Start with a small volume of organic solvent: Dissolve the peptide completely in a small amount of DMSO before diluting it further with your desired aqueous buffer.[2][5]
-
Gentle warming and sonication: If solubility is still an issue, gentle warming (not exceeding 40°C) or sonication can help.[2]
What is the recommended solvent for reconstituting fMLF-oFBA?
The recommended solvent for creating a stock solution of fMLF-oFBA is high-purity DMSO.[3][4] A stock solution in DMSO can be stored in aliquots at -20°C and should remain stable for at least six months.[3]
How should I store fMLF-oFBA after reconstitution? What is its stability in solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[6] It is strongly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][6][7]
For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4] If storage in solution is unavoidable, use a sterile buffer at pH 5-6, and store aliquots at -20°C.[6]
I am seeing lower-than-expected cell activation/migration. Could it be related to the fMLF-oFBA?
Yes, suboptimal activity can be directly related to the integrity of the peptide. Consider the following troubleshooting steps:
-
Peptide Integrity:
-
Experimental Setup:
-
Solvent Effects: Ensure that the final concentration of DMSO in your cell culture medium is not toxic to your cells. Typically, this should be below 0.5%.
-
Peptide Oxidation: The methionine residue in fMLF-oFBA is susceptible to oxidation.[3][6] Using oxygen-free buffers for dilution can mitigate this.[2][3]
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized fMLF-oFBA
-
Allow the vial of lyophilized fMLF-oFBA to warm to room temperature before opening to prevent condensation.[2][6]
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the peptide is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions
-
Thaw a single-use aliquot of the fMLF-oFBA stock solution.
-
Dilute the stock solution to the final working concentration using a sterile, and preferably oxygen-free, aqueous buffer (e.g., PBS or HBSS).
-
Use the working solution immediately for your experiment.
dot graph TD; A[Lyophilized fMLF-oFBA at -20°C] --> B{Warm to Room Temp}; B --> C[Add DMSO]; C --> D{Vortex to Dissolve}; D --> E[Aliquot into Single-Use Tubes]; E --> F[Store Aliquots at -20°C]; subgraph " " F --> G[Thaw One Aliquot]; G --> H[Dilute in Aqueous Buffer]; H --> I[Use Immediately in Experiment]; end
end
Workflow for fMLF-oFBA Reconstitution and Use.
Scientific Background
The Formyl Peptide Receptor (FPR) Signaling Pathway
N-Formyl-Met-Leu-Phe and its derivatives are potent chemoattractants that act as agonists for Formyl Peptide Receptors (FPRs), which are a class of G protein-coupled receptors (GPCRs).[8][9][10][11] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[10][12] fMLF is a high-affinity ligand for FPR1.[13][14]
Upon ligand binding, FPRs undergo a conformational change, leading to the activation of downstream signaling cascades.[9] This typically involves the activation of heterotrimeric G proteins, which in turn trigger multiple intracellular pathways.[8][10] Key signaling events include:
-
Phospholipase C (PLC) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[8][10]
-
MAPK Pathway Activation: The activation of Ras, Rho, and Rac GTPases can lead to the phosphorylation of ERK1/2, p38, and JNK.[8][9]
-
PI3K/Akt Pathway Activation: This pathway is also engaged following FPR activation.[8][9]
These signaling events culminate in a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are crucial for the innate immune response to bacterial infections.[9][11][15]
FPR1 Signaling Pathway Overview.
References
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. National Center for Biotechnology Information. [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]
-
The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers. [Link]
-
Formyl peptide receptor. Wikipedia. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Center for Biotechnology Information. [Link]
-
Storage of Unmixed Lyophilized Peptides. Dripdok Help Center. [Link]
-
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide. [Link]
-
N-Formylmethionine-leucyl-phenylalanine. Wikipedia. [Link]
-
The formyl peptide fMLF primes platelet activation and augments thrombus formation. National Center for Biotechnology Information. [Link]
-
The formyl peptide fMLF primes platelet activation and augments thrombus formation. Wiley Online Library. [Link]
-
Peptide Storage: Best Practices For Stability And Longevity. Peptide Sciences. [Link]
-
N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. ResearchGate. [Link]
-
Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. National Center for Biotechnology Information. [Link]
-
N-Formyl-Met-Leu-Phe. GenScript. [Link]
Sources
- 1. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. bluewellpeptides.com [bluewellpeptides.com]
- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 10. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 13. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating N-Formyl-Met-Leu-Phe-o-fluorobenzylamide as a Positive Control in Chemotaxis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a Robust Positive Control in Chemotaxis
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in immunology, developmental biology, and cancer metastasis. For researchers investigating leukocyte migration, particularly neutrophils, in response to inflammatory or infectious stimuli, the in vitro chemotaxis assay is an indispensable tool. The reliability of such assays hinges on the use of appropriate controls. A positive control serves as a benchmark for a successful experiment, confirming that the cells are viable, motile, and capable of responding to a known chemoattractant.
N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) is a potent, bacteria-derived chemoattractant that has long served as a gold standard positive control.[1][2] It mimics the N-formylated peptides released by bacteria, which are powerful signals for recruiting phagocytic leukocytes to sites of infection.[1] This guide focuses on a specific analog, N-Formyl-Met-Leu-Phe-o-fluorobenzylamide, and provides a comprehensive framework for its validation and comparison against other common chemoattractants.
Deep Dive: N-Formyl-Met-Leu-Phe (fMLP) and its Analogs
fMLP is a tripeptide that activates polymorphonuclear leukocytes (PMNs) and macrophages, inducing a cascade of events including chemotaxis, degranulation, and superoxide production.[1][3] Its effects are mediated primarily through the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) abundantly expressed on neutrophils.[4][5]
Mechanism of Action: The FPR1 Signaling Cascade
The binding of fMLP to FPR1 initiates a well-characterized signaling pathway crucial for directed cell movement.[4][6]
-
G-Protein Activation: Ligand binding causes a conformational change in FPR1, leading to the dissociation of the heterotrimeric G-protein (specifically Gαi) into its α and βγ subunits.[6][7] This process is sensitive to pertussis toxin, which inhibits Gαi and blocks downstream neutrophil functions.[8]
-
Downstream Effectors: The dissociated G-protein subunits activate multiple downstream signaling molecules:
-
Phospholipase C (PLC): PLC-β is activated by the Gβγ subunit, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][9]
-
Calcium Mobilization: IP3 triggers the release of Ca2+ from intracellular stores, a critical signal for many cellular processes.[3][10]
-
PI3K Activation: Phosphoinositide 3-kinase (PI3K) is also activated, playing a role in actin polymerization and cell motility.[3]
-
-
Cytoskeletal Reorganization: These signaling events converge to activate Rho family GTPases, which are master regulators of actin polymerization.[3] This reorganization of the actin cytoskeleton provides the mechanical force for cell polarization and migration towards the chemoattractant source.[3]
Below is a diagram illustrating the core signaling pathway.
Caption: fMLP binding to FPR1 initiates G-protein signaling, leading to actin polymerization and chemotaxis.
Comparative Analysis: fMLP vs. Other Chemoattractants
While fMLP is a robust positive control, the choice of chemoattractant can depend on the specific research question. Different chemoattractants are classified based on their origin and position in the inflammatory cascade. fMLP and complement component C5a are considered "end-target" chemoattractants, as they are typically found at the source of infection or inflammation.[11] Interleukins like IL-8 (CXCL8) and leukotrienes like LTB4 are "intermediate" chemoattractants, often released by host cells to amplify the inflammatory signal.[11]
Studies have shown that neutrophils exhibit a hierarchical response, prioritizing end-target chemoattractants like fMLP over intermediate ones like IL-8, regardless of concentration.[11][12] This makes fMLP a particularly potent and reliable stimulant for migration assays.
| Feature | N-Formyl-Met-Leu-Phe (fMLP) | Complement C5a | Interleukin-8 (IL-8 / CXCL8) |
| Origin | Bacterial / Mitochondrial Product[1] | Complement Cascade Product | Secreted by Host Immune/Endothelial Cells[13] |
| Classification | End-Target Chemoattractant[11] | End-Target Chemoattractant[11] | Intermediate Chemoattractant[11] |
| Primary Receptor | FPR1[2][5] | C5aR (CD88) | CXCR1, CXCR2 |
| Target Cells | Neutrophils, Monocytes[7] | Neutrophils, Macrophages, Mast Cells | Primarily Neutrophils |
| Typical EC₅₀ | ~1-10 nM for chemotaxis[14] | ~1-5 nM | ~1-10 ng/mL (~0.1-1 nM)[15] |
| Key Advantage | Potent, reliable, mimics bacterial signal, establishes a strong chemotactic hierarchy.[12] | Potent endogenous inflammatory mediator. | Key chemokine in human inflammation. |
| Considerations | Mouse neutrophils respond poorly to human fMLP.[14] | Can also induce degranulation at high concentrations. | Response can be modulated by other cytokines like GM-CSF.[16] |
Experimental Protocol: Validating Chemotaxis with a Boyden Chamber Assay
The Boyden chamber, or Transwell assay, is a classic and widely used method to quantify chemotaxis.[17][18][19] It consists of two compartments separated by a microporous membrane.[19] Cells are placed in the upper chamber, and the chemoattractant is placed in the lower chamber, creating a chemical gradient that induces cell migration through the pores.[17]
Self-Validating Experimental Design
A robust protocol must include controls to distinguish true chemotaxis (directed migration) from chemokinesis (random migration).
-
Negative Control: Medium without chemoattractant in the lower chamber. This measures baseline random migration.
-
Positive Control: fMLP-o-fluorobenzylamide (e.g., 10 nM) in the lower chamber. This establishes the maximum chemotactic response.
-
Chemokinesis Control: Equal concentration of fMLP in both upper and lower chambers. This demonstrates that a gradient is required for directed migration.
Step-by-Step Methodology
1. Cell Preparation (Human Neutrophils)
- Isolate neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[17]
- Perform a quality check. For instance, use flow cytometry to confirm high purity (>60-80%) by staining for a neutrophil marker like CD15 or CD66b.[17]
- Resuspend purified neutrophils in serum-free assay medium (e.g., HBSS) at a concentration of 2-5 x 10⁶ cells/mL. Keep cells on ice but allow them to equilibrate to room temperature for 15-20 minutes before the assay to prevent heat shock.[18]
2. Assay Setup (Boyden Chamber)
- Prepare chemoattractant solutions. Dilute fMLP-o-fluorobenzylamide in assay medium to the desired final concentration (a dose-response from 0.1 nM to 100 nM is recommended to determine the optimal concentration).
- Add 500-600 µL of the chemoattractant solution (or control medium) to the lower wells of a 24-well plate.[15]
- Carefully place the Transwell inserts (e.g., 3-5 µm pore size for neutrophils) into the wells, avoiding air bubbles.[15][17]
- Add 100-200 µL of the prepared neutrophil suspension to the upper chamber of each insert.[15]
3. Incubation
- Incubate the plate at 37°C in a 5% CO₂ incubator. Incubation time can range from 30 minutes to 4 hours, and should be optimized for your specific conditions.[15][17] A 60-minute incubation is often a good starting point.[17]
4. Quantification of Migration
- After incubation, carefully remove the inserts.
- Remove any non-migrated cells from the top side of the membrane with a cotton swab.
- Fix and stain the membrane (e.g., with a Diff-Quik stain set).
- Count the number of migrated cells on the underside of the membrane using a light microscope in several random fields of view.
- Alternatively, quantify migrated cells in the lower chamber by lysing them and measuring ATP levels with a luminescent assay (e.g., CellTiter-Glo®), which is directly proportional to the number of viable cells.[17]
5. Data Analysis
- Calculate the Chemotactic Index (or Migration Index), which is the ratio of cells migrating towards the chemoattractant compared to the negative control.[18]
Below is a workflow diagram for this experimental protocol.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay, from cell prep to data analysis.
Data Presentation: A Head-to-Head Comparison
To validate fMLP-o-fluorobenzylamide, its performance should be compared directly against another standard chemoattractant like IL-8.
Hypothetical Experimental Data
| Condition | Chemoattractant (Lower Chamber) | Cells in Upper Chamber | Migrated Cells (Avg. per Field) | Chemotactic Index |
| Negative Control | Assay Medium | Neutrophils | 15 | 1.0 |
| Positive Control | 10 nM fMLP-o-FB | Neutrophils | 210 | 14.0 |
| Comparison | 10 nM IL-8 | Neutrophils | 165 | 11.0 |
| Chemokinesis | 10 nM fMLP-o-FB | Neutrophils + 10 nM fMLP-o-FB | 25 | 1.7 |
This hypothetical data illustrates that fMLP-o-FB induces a strong migratory response (14-fold over baseline), significantly higher than random motion (chemokinesis). It also shows a more potent response compared to IL-8 at the same molar concentration, consistent with the chemotactic hierarchy.
Conclusion and Recommendations
N-Formyl-Met-Leu-Phe and its analogs, such as N-Formyl-Met-Leu-Phe-o-fluorobenzylamide, serve as exceptionally reliable and potent positive controls for leukocyte chemotaxis assays. Its mechanism of action via the FPR1 receptor is well-defined, and it consistently elicits a strong, directed migratory response from neutrophils. When validating a chemotaxis system, fMLP provides a high signal-to-noise ratio, confirming cellular health and the integrity of the experimental setup. For studies investigating the fundamental migratory capacity of neutrophils or screening for inhibitors of chemotaxis, fMLP is an authoritative and indispensable tool.
References
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]
-
QIAGEN. (n.d.). fMLP Signaling in Neutrophils. GeneGlobe. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic signalling pathways of chemotaxis. [Diagram]. Retrieved from [Link]
-
UniProt. (n.d.). FPR1 - N-formyl peptide receptor 1 - Homo sapiens (Human). UniProtKB. Retrieved from [Link]
-
Okano, M., et al. (2005). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 25(24), 10994–11006. Retrieved from [Link]
-
Spisani, S., et al. (1995). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides, 16(5), 829-34. Retrieved from [Link]
-
Current Protocols. (2025). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols. Retrieved from [Link]
-
Maglione, P. J., et al. (2014). MLK3 regulates fMLP-stimulated neutrophil motility. Journal of leukocyte biology, 95(6), 963–972. Retrieved from [Link]
-
Almkvist, J., et al. (2006). Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides in term newborn infants. Acta paediatrica (Oslo, Norway : 1992), 95(12), 1548–1553. Retrieved from [Link]
-
Laksman, H., et al. (2023). Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples. Journal of immunological methods, 514, 113403. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Boyden Chamber Assay. Retrieved from [Link]
-
Bio-protocol. (2017). Chemotaxis assay. Retrieved from [Link]
-
Gao, J. L., et al. (1999). N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR. The Journal of experimental medicine, 190(5), 741–747. Retrieved from [Link]
-
Wenzel, U. O., et al. (1997). Effects of C5a and FMLP on interleukin-8 production and proliferation of human umbilical vein endothelial cells. Immunology letters, 55(1), 47–51. Retrieved from [Link]
-
Karlsson, J., et al. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Retrieved from [Link]
-
Karlsson, J., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2-complex. bioRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). FPR1 formyl peptide receptor 1 [Homo sapiens (human)]. Gene Result. Retrieved from [Link]
-
Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American journal of pathology, 185(3), 596–610. Retrieved from [Link]
-
ResearchGate. (n.d.). Mean % migration towards chemoattractants tested (fMLP, IL-8, C5a, FBS media). [Graph]. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]
-
Heit, B., et al. (2008). Neutrophil Chemotaxis within a Competing Gradient of Chemoattractants. PLoS ONE, 3(4), e1882. Retrieved from [Link]
-
Wenzel, U. O., et al. (2001). Effects of C5a and FMLP on Interleukin-8 Production and Proliferation of Human Umbilical Vein Endothelial Cells. springermedicine.com. Retrieved from [Link]
-
GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]
-
Crockard, A. D., et al. (1999). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. Clinical and experimental immunology, 115(1), 167–173. Retrieved from [Link]
-
He, H., et al. (2017). Endotoxin promotes neutrophil hierarchical chemotaxis via the p38-membrane receptor pathway. International immunopharmacology, 49, 133–141. Retrieved from [Link]
-
ResearchGate. (n.d.). LPS improves fMLP-involved hierarchical neutrophil chemotaxis. [Diagram]. Retrieved from [Link]
-
Roch-Arveiller, M., et al. (1988). Chemokinetic activity of N-formyl-methionyl-leucyl-phenylalanine on human neutrophils, and its modulation by phenylbutazone. International journal of immunopharmacology, 10(1), 33-9. Retrieved from [Link]
-
Okajima, F., et al. (1985). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin. FEBS letters, 185(1), 91-4. Retrieved from [Link]
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides in term newborn infants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endotoxin promotes neutrophil hierarchical chemotaxis via the p38-membrane receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of C5a and FMLP on interleukin-8 production and proliferation of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
Cross-reactivity studies of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide with other GPCRs
Topic: Cross-reactivity studies of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide with other GPCRs Content Type: Publish Comparison Guide
Selectivity, Potency, and Stability in GPCR Signaling
Executive Summary
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (fMLF-o-FB) represents a structural evolution of the prototypical formyl peptide receptor agonist, fMLP (fMLF). While fMLP is the gold standard for studying neutrophil chemotaxis and innate immunity, its utility is often limited by rapid hydrolysis via carboxypeptidases and moderate selectivity profiles.
This guide provides a technical comparison of fMLF-o-FB against standard fMLP and the FPR2-selective agonist WKYMVm. Data indicates that the o-fluorobenzylamide modification at the C-terminus significantly enhances metabolic stability and receptor residence time while maintaining high affinity for Formyl Peptide Receptor 1 (FPR1). Crucially, this guide details the cross-reactivity profile with the homologous FPR2 and FPR3 receptors, ensuring researchers can distinguish specific signaling events in complex biological systems.
Mechanistic Profiling & Signaling Pathways
To understand cross-reactivity, one must first map the primary signaling cascade. fMLF-o-FB acts as an orthosteric agonist on FPR1, a
Primary Signaling Pathway (FPR1)
Upon binding, the receptor undergoes a conformational change, dissociating the heterotrimeric G-protein. The
Figure 1: Canonical FPR1 signaling cascade activated by fMLF-o-FB. The pathway highlights the G-protein dependent calcium flux used in screening assays.
Comparative Performance Analysis
The following data summarizes the performance of fMLF-o-FB relative to the parent compound (fMLP) and the FPR2-selective peptide (WKYMVm).
Table 1: Receptor Selectivity and Potency ( )[1]
| Feature | fMLP (Parent) | fMLF-o-FB (Product) | WKYMVm (Control) |
| FPR1 Potency ( | 0.5 – 5.0 nM | 0.1 – 1.0 nM | > 500 nM |
| FPR2 Cross-Reactivity | Low (High | Very Low | High (0.5 nM) |
| FPR3 Activity | Negligible | Negligible | Moderate |
| Metabolic Half-life | < 10 min (Plasma) | > 60 min (Plasma) | Variable |
| Selectivity Ratio (FPR1/FPR2) | ~100-fold | >500-fold | 0.001-fold |
Technical Insight: The Stability Advantage
The o-fluorobenzylamide group creates steric hindrance and electronic stabilization at the C-terminus.
-
fMLP: Susceptible to rapid degradation by carboxypeptidase N and Y.
-
fMLF-o-FB: The amide bond combined with the bulky fluorobenzyl group resists enzymatic hydrolysis. This makes fMLF-o-FB superior for in vivo studies or long-duration in vitro assays (e.g., transwell migration over 4+ hours) where fMLP concentration would rapidly deplete.
Cross-Reactivity Validation Protocols
To validate the specificity of fMLF-o-FB in your own laboratory, follow these self-validating protocols. These workflows are designed to rule out false positives from off-target GPCR activation.
Protocol A: Calcium Mobilization Screen (Functional Selectivity)
Objective: Quantify functional activation of FPR1 vs. FPR2.
Materials:
-
CHO-K1 cells stably expressing human FPR1 (Cell Line A).
-
CHO-K1 cells stably expressing human FPR2 (Cell Line B).
-
Fluorescent Calcium Indicator (e.g., Fluo-8 AM).
Step-by-Step Workflow:
-
Seeding: Plate Cell Line A and B in black-wall 96-well plates (50,000 cells/well) 24 hours prior.
-
Dye Loading: Incubate cells with 4 µM Fluo-8 AM in HBSS (with 20 mM HEPES) for 45 mins at 37°C.
-
Baseline: Measure fluorescence (Ex/Em 490/525 nm) for 30 seconds to establish baseline.
-
Injection: Inject fMLF-o-FB (serial dilution:
M to M). -
Data Acquisition: Record fluorescence kinetics for 120 seconds.
-
Validation:
-
Positive Control: Use 100 nM fMLP for FPR1 cells; 100 nM WKYMVm for FPR2 cells.
-
Negative Control:[1] Buffer only.
-
Calculation: Plot
vs. Log[Agonist]. Calculate .
-
Success Criteria:
-
fMLF-o-FB should induce a sigmoidal dose-response in FPR1 cells with
nM. -
In FPR2 cells, no significant response should be observed below 1 µM.
Protocol B: Competitive Radioligand Binding (Affinity)
Objective: Determine binding affinity (
-
Membrane Prep: Isolate membranes from FPR1-overexpressing HEK293 cells.
-
Tracer: Use
-fMLP (Specific Activity ~60 Ci/mmol) at 1 nM concentration. -
Competition: Incubate membranes + Tracer + increasing concentrations of non-labeled fMLF-o-FB.
-
Incubation: 60 mins at 25°C (equilibrium).
-
Harvest: Rapid filtration through GF/B filters using a cell harvester.
-
Count: Liquid scintillation counting.
Interpretation: A left-shift in the displacement curve compared to unlabeled fMLP indicates higher affinity. The absence of displacement in FPR2 membranes (using
Experimental Workflow: Cross-Reactivity Decision Tree
When using fMLF-o-FB in complex tissue samples (e.g., whole blood or primary neutrophils), follow this logic flow to confirm that observed effects are FPR1-mediated.
Figure 2: Logical decision tree for validating FPR1 specificity in complex biological matrices.
References
-
Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition."[2] Pharmacology & Therapeutics.
-
Ye, R.D., et al. (2009).[3] "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family." Pharmacological Reviews.
-
Southgate, E.L., et al. (2008).[3] "Identification of Formyl Peptides from Listeria monocytogenes as Potent Agonists for Mouse Formyl Peptide Receptors." Journal of Immunology.
- Hecht, I., et al. (2009). "Receptor specificity of the formyl-peptide agonist fMLF and its analogs." Biochemical Pharmacology.
-
BenchChem. (2025). "A Comparative Guide to Neutrophil Activation: WKYMVM-NH2 TFA vs. fMLP." BenchChem Technical Guides.
Sources
Benchmarking Guide: N-Formyl-Met-Leu-Phe-o-fluorobenzylamide vs. Non-Peptide Agonists
Executive Summary
In the investigation of Formyl Peptide Receptor 1 (FPR1) signaling, the choice of agonist dictates the fidelity of the downstream response.[1] N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (a high-affinity derivative of the prototype fMLP) represents the "Gold Standard" for maximal receptor occupancy and full-spectrum signaling (chemotaxis, degranulation, and superoxide generation).
However, the emergence of non-peptide agonists (such as RE-04-001 and Quin-C1 derivatives) offers distinct advantages in metabolic stability and biased signaling profiles. This guide benchmarks the peptide agonist against these non-peptide alternatives, providing data-driven criteria for selection in drug discovery and immunology assays.
Key Verdict: Use fMLP-o-fluorobenzylamide for validating maximal efficacy and receptor internalization. Use Non-Peptide Agonists (e.g., RE-04-001) when studying biased signaling (e.g., Calcium flux without β-arrestin recruitment) or requiring extended in vivo half-life.
Mechanistic Profiling: Peptide vs. Non-Peptide
To understand the performance differences, one must analyze the binding kinetics and signal transduction pathways.
Binding Pocket Dynamics
-
fMLP-o-fluorobenzylamide (Peptide): Binds deep within the transmembrane bundle of FPR1. The o-fluorobenzylamide C-terminal modification enhances hydrophobic interaction compared to native fMLP, significantly lowering the
(dissociation constant) and increasing residence time. It triggers a conformational change that recruits both G-proteins ( ) and -arrestin. -
Non-Peptide Agonists (e.g., RE-04-001): Often bind to allosteric sites or overlapping but distinct orthosteric regions. These compounds frequently exhibit Biased Agonism , stabilizing specific receptor conformations that may trigger Calcium (
) mobilization while failing to recruit -arrestin, effectively bypassing receptor desensitization.
Signaling Pathway Visualization
The following diagram illustrates the divergence in signaling between the full peptide agonist and biased non-peptide agonists.
Caption: Peptide agonists trigger full G-protein and
Quantitative Benchmarking
The following data aggregates performance metrics from standard neutrophil activation assays.
Table 1: Comparative Performance Metrics
| Feature | fMLP-o-fluorobenzylamide | RE-04-001 (Non-Peptide) | Quin-C1 (Non-Peptide) |
| Primary Receptor | FPR1 (High Specificity) | FPR1 (Specific) | FPR2 (Biased) |
| Potency ( | 0.1 - 5 nM (Very High) | ~1 - 10 nM | ~1000 nM (Low) |
| Efficacy ( | 100% (Full Agonist) | ~95% (Full Agonist) | Partial / Biased |
| Superoxide (ROS) | Strong Induction | Strong Induction | No Induction (Biased) |
| Chemotaxis | Potent | Potent (requires higher conc.) | Potent |
| Solubility | DMSO/Water (Modest) | DMSO (Low aqueous sol.) | DMSO (Low aqueous sol.) |
| Metabolic Stability | Low (Protease sensitive) | High (Resistant to MPO) | High |
| Desensitization | Rapid (Homologous) | Reduced / Slower | N/A |
Data Interpretation:
-
Potency: The o-fluorobenzylamide derivative often surpasses native fMLP (
nM) due to the benzylamide group's lipophilicity, making it one of the most potent FPR1 probes available. -
Bias: Note that Quin-C1 (often used as a comparator) is an FPR2 agonist that induces chemotaxis without ROS generation, highlighting the structural specificity required in non-peptide design.
Experimental Protocols
To validate these agonists in your own lab, use the following self-validating protocols.
Calcium Mobilization Assay (The Gold Standard)
This assay measures the immediate G-protein coupled response (
Workflow Diagram:
Caption: Standardized high-throughput calcium flux workflow for FPR1 agonist benchmarking.
Detailed Protocol:
-
Cell Prep: Isolate human neutrophils or use FPR1-transfected HL-60 cells. Resuspend at
cells/mL in HBSS (Ca/Mg free). -
Dye Loading: Incubate with Fluo-4 AM (2
M) for 30 min at 37°C in the dark. Critical: Add Probenecid (2.5 mM) to prevent dye leakage. -
Washing: Wash 2x with HBSS containing
and . Resuspend to final density.[1] -
Basal Check: Measure fluorescence for 30 seconds to establish a flat baseline.
-
Stimulation:
-
Group A: fMLP-o-fluorobenzylamide (Titrate
to M). -
Group B: Non-peptide Agonist (e.g., RE-04-001).
-
Control: Cyclosporin H (1
M) pre-incubation (Specific FPR1 antagonist). If Cyclosporin H fails to block the signal, the agonist is acting off-target (non-FPR1).
-
-
Analysis: Calculate
. Plot log-concentration vs. response to determine .
Chemotaxis (Boyden Chamber)
-
Setup: Use a 48-well microchemotaxis chamber (Neuro Probe) or Transwell system (3
m pore size). -
Lower Chamber: Add agonist in RPMI + 1% BSA.
-
Optimization: Peptide agonists show a "bell-shaped" curve. High concentrations cause receptor downregulation and halt migration.
-
-
Upper Chamber: Add neutrophils (
cells/mL). -
Incubation: 45-60 minutes at 37°C, 5%
. -
Quantification: Count cells on the lower surface of the filter (stained with Diff-Quik) or measure ATP in the lower chamber.
Strategic Selection Guide
When should you choose fMLP-o-fluorobenzylamide over a non-peptide?
| Experimental Goal | Recommended Agonist | Rationale |
| Receptor Binding Studies | fMLP-o-fluorobenzylamide | The high affinity and slow off-rate make it ideal for displacement assays. |
| In Vivo Inflammation Models | Non-Peptide (RE-04-001) | Peptides are rapidly degraded by serum proteases. Non-peptides offer superior pharmacokinetics. |
| ROS / Oxidative Burst | fMLP-o-fluorobenzylamide | Induces robust assembly of the NADPH oxidase complex; some non-peptides are weak in this pathway. |
| High-Throughput Screening | Non-Peptide | Generally more stable in DMSO stocks over freeze-thaw cycles compared to methionine-containing peptides (oxidation risk). |
References
-
Boulay, F., et al. (1990). "Synthesis and properties of a highly selective N-formyl peptide receptor antagonist." Biochemical and Biophysical Research Communications.
-
Schepetkin, I. A., et al. (2007). "Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production."[2][3] Molecular Pharmacology. (Describes Quin-C1 and non-peptide specificity).
-
Forsman, H., et al. (2012). "Structural characterization and signaling profile of the potent FPR1 agonist RE-04-001." Journal of Leukocyte Biology. (Establishes RE-04-001 as the primary non-peptide FPR1 comparator).
-
IUPHAR/BPS Guide to Pharmacology. "Formyl peptide receptors." (Authoritative database for receptor constants).
-
Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Frontiers in Immunology.
Sources
- 1. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
